molecular formula C12H16BFN2O3 B1472976 [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid CAS No. 1449135-54-9

[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid

Cat. No. B1472976
M. Wt: 266.08 g/mol
InChI Key: MUCDVOJGMDHXTG-UHFFFAOYSA-N
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Description

“[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid” is a boronic acid derivative. It has a molecular weight of 248.09 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this method is due to its mild and functional group-tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Scientific Research Applications

Optical Modulation and Sensor Development

Phenyl boronic acids, including derivatives with fluorine substituents, have been demonstrated to play a significant role in optical modulation and sensor development. For example, these compounds have been used to create aqueous dispersions of single-walled carbon nanotubes (SWNTs) that respond to saccharide binding by quenching near-infrared fluorescence. This application is particularly relevant for saccharide recognition, indicating a potential for the development of advanced sensors for biological and environmental monitoring (Mu et al., 2012).

Synthesis and Structural Analysis

Research has also focused on the synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acids. These studies provide insights into the chemical behavior and potential applications of these compounds in creating glucose sensing materials, demonstrating their importance in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).

Organic Synthesis Applications

Fluorescence Quenching and Analytical Chemistry

Fluoro-substituted phenylboronic acids have been used in fluorescence quenching studies, which are critical in analytical chemistry for detecting various analytes. These studies have shown how the structural properties of boronic acid derivatives can influence their fluorescence quenching behavior, providing a basis for the development of new fluorescent sensors (Geethanjali et al., 2015).

Influence on Phenylboronic Compounds' Properties

Investigations into the influence of fluorine substituents on the properties of phenylboronic compounds have revealed how these modifications affect their acidity, hydrolytic stability, and spectroscopic properties. Such research is vital for designing boronic acids and their derivatives for specific applications in materials science, biology, and medicine (Gozdalik et al., 2017).

properties

CAS RN

1449135-54-9

Product Name

[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid

Molecular Formula

C12H16BFN2O3

Molecular Weight

266.08 g/mol

IUPAC Name

[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3

InChI Key

MUCDVOJGMDHXTG-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O

Origin of Product

United States

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